molecular formula C20H18N4O5S B3059613 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid CAS No. 94134-30-2

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid

Cat. No.: B3059613
CAS No.: 94134-30-2
M. Wt: 426.4 g/mol
InChI Key: ASNQBPSYZGXIDK-UHFFFAOYSA-N
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Description

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid is a benzoic acid derivative featuring a sulfonamide-linked 4,6-dimethylpyrimidinylamino substituent.

Properties

IUPAC Name

2-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-12-11-13(2)22-20(21-12)24-30(28,29)15-9-7-14(8-10-15)23-18(25)16-5-3-4-6-17(16)19(26)27/h3-11H,1-2H3,(H,23,25)(H,26,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNQBPSYZGXIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240710
Record name 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid
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Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94134-30-2
Record name 2-[[[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]amino]carbonyl]benzoic acid
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Record name 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid
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Record name 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulphonyl]phenyl]amino]carbonyl]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid typically involves multiple steps, starting with the preparation of the 4,6-dimethyl-2-pyrimidinylamine intermediate. This intermediate is then reacted with sulfonyl chloride to form the sulfonamide derivative. The final step involves the coupling of this derivative with 2-aminobenzoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound’s core structure aligns with several derivatives reported in the evidence:

Compound Name Key Structural Differences Reference
4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid Replaces benzoic acid with oxobutyric acid, altering polarity and hydrogen-bonding capacity.
Benzoic acid 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl-methyl ester (INT-5648) Methyl ester instead of free benzoic acid; likely a prodrug with distinct pharmacokinetics.
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–benzoic acid co-crystal Sulfonamide and benzoic acid exist as separate molecules in a 1:1 co-crystal, influencing solubility.

Key Insight : The benzoic acid moiety in the target compound may enhance water solubility compared to esterified analogs like INT-5648, while the oxobutyric acid variant in could exhibit different binding affinities due to its extended aliphatic chain.

Physicochemical Properties

Property Target Compound 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid INT-5648 Methyl Ester
Molecular Weight ~465.5 (estimated) 378.403 Not provided
logP Not reported 0.74 Likely higher (ester group increases lipophilicity)
Solubility Moderate (benzoic acid group) Lower (oxobutyric acid) Higher (ester prodrug)

The oxobutyric acid analog’s lower logP (0.74) suggests reduced lipophilicity compared to the target compound, which may impact membrane permeability. The methyl ester (INT-5648) likely exhibits improved absorption but requires hydrolysis for activation .

Pharmacological Activity

  • EP4 Receptor Antagonists: Structurally related benzoic acid derivatives, such as 4-[(1S)-1-({[5-chloro-2-(3-fluorophenoxy)pyridin-3-yl]carbonyl}amino)ethyl]benzoic acid, act as EP4 antagonists for cancer treatment .

Biological Activity

2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid, also known by its CAS number 94134-30-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity, chemical properties, and potential therapeutic applications of this compound based on available research.

  • Molecular Formula : C20H18N4O5S
  • Molecular Weight : 426.446 g/mol
  • LogP : 2.07
  • InChI Key : ASNQBPSYZGXIDK-UHFFFAOYSA-N

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antidiabetic Potential

Recent studies have explored the role of compounds similar to this compound as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones, which are involved in insulin secretion and glucose homeostasis. The structural similarity of this compound to known DPP-4 inhibitors suggests it may exhibit similar activity.

Structure Activity Relationship (SAR)

The structure activity relationship of various DPP-4 inhibitors indicates that modifications in the molecular structure can significantly enhance their inhibitory potency. The presence of a pyrimidine ring and sulfonamide group in this compound aligns with features found in other potent DPP-4 inhibitors, suggesting a potential for high biological activity against this target .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can effectively inhibit DPP-4 activity. For instance, a study highlighted that modifications to the pyrimidine moiety can lead to increased binding affinity and selectivity towards DPP-4 . Such findings warrant further investigation into the specific inhibitory effects of this compound.

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary HPLC methods have been developed for its analysis, indicating that it can be effectively separated and quantified from biological matrices . This is crucial for determining its bioavailability and metabolic stability.

Therapeutic Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound could be explored further as a potential therapeutic agent for diabetes management. Its role as a DPP-4 inhibitor could be particularly beneficial in developing new treatments for type 2 diabetes.

Further Research

Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models.
  • Mechanistic Studies : To elucidate the specific mechanisms through which it exerts its biological effects.
  • Clinical Trials : If preclinical studies show promise, advancing to clinical trials would be necessary to assess its therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of sulfonamide and benzoic acid derivatives. Key steps include:

  • Sulfonylation : Reacting 4,6-dimethyl-2-aminopyrimidine with sulfonyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C).
  • Carbamoylation : Coupling the sulfonamide intermediate with 2-carboxybenzoyl chloride using triethylamine as a base.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
    • Optimization Parameters : Adjust reaction temperature (40–60°C), catalyst (e.g., DMAP), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Monitor progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/0.1% formic acid mobile phase) to assess purity (>95%) .
  • NMR Spectroscopy : Confirm substituent positions via 1H^1H NMR (pyrimidine protons at δ 6.8–7.2 ppm; benzoic acid COOH at δ 12–13 ppm) .
  • X-ray Crystallography : Resolve crystal structure to validate bond angles (e.g., C-S-N = 105–110°) and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and benzoic acid groups) .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Solvent Selection : Test dimethyl sulfoxide (DMSO) or ethanol as co-solvents (<1% v/v to minimize cytotoxicity).
  • pH Adjustment : Deprotonate the benzoic acid group (pKa ~4.2) using phosphate buffer (pH 7.4) .
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How can co-crystallization studies improve understanding of this compound’s intermolecular interactions?

  • Methodological Answer :

  • Co-crystal Screening : Use solvent evaporation (e.g., methanol/acetone) with stoichiometric ratios (1:1 or 1:2) of the compound and co-formers (e.g., benzoic acid derivatives).
  • Structural Analysis : Compare hydrogen-bonding networks (e.g., sulfonamide N-H⋯O=C interactions) via X-ray diffraction. Prior studies show that 4,6-dimethylpyrimidinyl sulfonamides form stable co-crystals with carboxylic acids via N-H⋯O and O-H⋯N bonds .
  • Thermal Stability : Perform DSC/TGA to assess co-crystal melting points (e.g., 287–293°C for related analogs) .

Q. What experimental frameworks are suitable for evaluating this compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water .
  • Bioaccumulation : Use logP calculations (predicted ~2.5) and in vitro assays (e.g., fish hepatocyte uptake) .
  • Toxicity Profiling : Perform Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays (OECD 201/202). Structural analogs like sulfometuron-methyl show herbicidal activity, suggesting potential risks to non-target plants .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 13C^13C NMR shifts)?

  • Methodological Answer :

  • Comparative Analysis : Cross-validate with computational methods (DFT calculations for 13C^13C chemical shifts) .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to clarify pyrimidine ring contributions .
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks (e.g., distinguishing aromatic carbons from carbonyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)carbonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.